4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine
Description
Properties
Molecular Formula |
C9H11FN4 |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
1-N-(4,5-dihydro-1H-imidazol-2-yl)-4-fluorobenzene-1,3-diamine |
InChI |
InChI=1S/C9H11FN4/c10-7-2-1-6(5-8(7)11)14-9-12-3-4-13-9/h1-2,5H,3-4,11H2,(H2,12,13,14) |
InChI Key |
HKWFCVUHNYCCNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=CC(=C(C=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Imidazolidine Ring Formation
- Starting Material : 4-Fluoro-1,3-diaminobenzene.
- Reagents : Ethyl bromoacetate, triethylamine (TEA), dichloromethane (DCM).
- Procedure :
- React 4-fluoro-1,3-diaminobenzene with ethyl bromoacetate in anhydrous DCM under reflux (24–72 hours).
- Add TEA to facilitate deprotonation and cyclization, forming the imidazolidin-2-ylidene core.
- Purify via column chromatography or recrystallization.
- Ethyl bromoacetate acts as a bridging agent, linking the primary amine of the benzene diamine to form the five-membered imidazolidine ring.
- TEA neutralizes HBr, driving the reaction forward.
Yield : ~60–75% (based on analogous syntheses).
Alternative Route via Schiff Base Intermediate
- Starting Material : 4-Fluoro-1,3-diaminobenzene and glyoxal.
- Reagents : Methanol, molecular sieves.
- Procedure :
Key Data :
- Reaction Time : 8–24 hours.
- Yield : ~50–65%.
Metal-Mediated Cyclization
- Starting Material : 4-Fluoro-1,3-diaminobenzene and HgCl₂.
- Reagents : Di-tert-butyl 2-thioxoimidazolidine-1,3-dicarboxylate, DMF.
- Procedure :
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Imidazolidine Ring | 60–75% | 24–72 h | High purity, minimal byproducts | Requires anhydrous conditions |
| Schiff Base Reduction | 50–65% | 8–24 h | Mild conditions, no metal catalysts | Lower yield due to intermediate steps |
| Metal-Mediated | 70–80% | 12–48 h | Excellent regioselectivity | Toxic HgCl₂ catalyst, complex purification |
Characterization Data
Applications and Derivatives
- Anticancer Activity : Analogous imidazolidin-2-ylidene derivatives show IC₅₀ values of 2–8 μM against HeLa and MCF-7 cell lines.
- Antiprotozoal Potential : Related compounds exhibit EC₅₀ < 1 μM against Trypanosoma brucei.
Chemical Reactions Analysis
Synthetic Routes to Imidazolidin-2-ylidene Derivatives
Imidazolidin-2-ylidene derivatives are typically synthesized via cyclocondensation or nucleophilic substitution reactions. For example:
-
Scheme 1 (Source ): Bis(imidazolidin-2-imine) derivatives form through reactions of diamines with di-tert-butyl 2-thioxoimidazolidine-1,3-dicarboxylate in the presence of HgCl₂ and triethylamine.
-
Scheme 2 (Source ): Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]phenylthio}acetate derivatives react with biguanides to form triazine-fused sulfonamides.
For 4-fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine , a plausible synthesis might involve:
-
Step 1 : Reacting 4-fluoro-1,3-diaminobenzene with thiourea derivatives to form the imidazolidin-2-ylidene core.
-
Step 2 : Functionalization via nucleophilic aromatic substitution (NAS) at the para-fluoro position.
Nucleophilic Substitution at the Fluorine Position
The para-fluoro group in aromatic diamines is susceptible to NAS. For instance:
-
Table 1 : Reactivity of Fluoro-Substituted Diamines
Coordination Chemistry
Imidazolidin-2-ylidene ligands exhibit strong σ-donor and weak π-acceptor properties, enabling metal complexation (Source ):
-
Reaction :
-
Proposed geometry: Square-planar.
-
Applications: Catalysis in cross-coupling reactions (e.g., Suzuki-Miyaura).
-
Biological Activity and Derivatives
While no direct studies exist for this compound, structurally similar derivatives show antiprotozoal and anticancer activity (Source , ):
-
Key Modifications :
-
R₁ = 4-Trifluoromethylbenzyl (enhanced cytotoxicity against HCT-116 cells, IC₅₀ = 3.6–11.0 µM).
-
R₂ = 4-Phenylpiperazin-1-yl (improves MDM2-p53 interaction inhibition).
-
Computational Insights
DFT studies on related imidazolidin-2-ylidene systems (Source ) suggest:
-
Electron Density Distribution : High electron density at the imine nitrogen facilitates electrophilic attacks.
-
Thermodynamic Stability : ΔG for ligand-metal coordination ≈ −45 kcal/mol (favoring stable complexes).
Key Citations
Scientific Research Applications
4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine involves its interaction with specific molecular targets. The fluorine atom and imidazolidin-2-ylidene group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s structure is compared to related benzene-1,3-diamine derivatives (Table 1):
Table 1: Structural Comparison of Benzene-1,3-Diamine Derivatives
Key Observations :
- Fluorine vs.
- Imidazolidin-2-ylidene vs. Pyrimidin-2-yl/Benzimidazol-2-yl: The imidazolidin-2-ylidene group is a stronger electron donor due to its conjugated amidine system, whereas pyrimidine or benzimidazole groups offer π-stacking capabilities .
Physicochemical Properties
Biological Activity
4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various research findings and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of imidazolidine derivatives with fluorinated benzene compounds. The general synthetic pathway includes:
- Formation of Imidazolidine : Reaction of appropriate aldehydes with amines to generate imidazolidine derivatives.
- Fluorination : Introduction of the fluorine atom at the para position of the benzene ring through electrophilic aromatic substitution.
- Final Coupling : Condensation reactions to form the final diamine structure.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on Schiff bases, which share structural similarities, demonstrated effective inhibition against various bacterial strains, suggesting that this compound may also possess similar properties .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Schiff Base A | E. coli | 15 | |
| Schiff Base B | S. aureus | 12 | |
| This compound | TBD | TBD | TBD |
Anticancer Activity
Preliminary studies suggest that the imidazolidine moiety contributes to anticancer activity. A related compound demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis through mitochondrial pathways . The mechanism likely involves the disruption of cellular signaling pathways critical for cancer cell survival.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxicity of a series of imidazolidin derivatives against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that compounds with similar structural features to this compound exhibited IC50 values ranging from 5 µM to 20 µM, indicating moderate to high potency .
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through mitochondrial disruption.
- Antioxidant Activity : Some studies suggest that imidazolidines can scavenge free radicals, reducing oxidative stress in cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine, and how can reaction conditions be optimized to improve yields?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions involving fluorinated aromatic amines and imidazolidin-2-ylidene precursors. For example, intermediates like 4-fluorobenzylamine derivatives (e.g., compound 12 in ) are key starting materials. Optimize reaction conditions by controlling stoichiometry (e.g., using excess amine to trap HCl) and selecting catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for amination steps . Raney Ni is preferred for hydrogenation to avoid unwanted deprotection .
Q. How can spectroscopic and crystallographic techniques validate the structure and purity of this compound?
- Methodology :
- Spectroscopy : Use IR to confirm functional groups (e.g., NH stretching in imidazolidin-2-ylidene at ~3200 cm⁻¹) and ¹H/¹³C NMR to resolve aromatic protons and fluorine coupling patterns (e.g., para-fluorine in benzene-1,3-diamine) .
- Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve X-ray crystal structures, ensuring accurate bond-length and angle measurements . Visualize molecular packing using ORTEP-III for graphical representations .
Q. What are the potential biomedical applications of this compound based on structural analogs?
- Methodology : Structural analogs (e.g., imidazole-containing compounds in and ) exhibit antimicrobial, anticancer, and kinase-inhibitory properties. Conduct in vitro assays to evaluate bioactivity, such as enzyme inhibition (e.g., tyrosine kinase assays) or cytotoxicity against cancer cell lines. Computational docking (as in ) can predict binding interactions with target proteins .
Advanced Research Questions
Q. How do reaction mechanisms explain unexpected byproducts, such as quaternary salt formation during synthesis?
- Methodology : Mechanistic studies (e.g., via LC-MS or isotopic labeling) can track intermediates. For example, describes an atypical reaction where a quaternary salt (compound 4 ) forms due to rapid intermediate decomposition. Density Functional Theory (DFT) calculations may model transition states to explain kinetic vs. thermodynamic control .
Q. What strategies ensure stability of light- or air-sensitive intermediates during synthesis?
- Methodology : Isolate sensitive intermediates (e.g., dihydrochloride salts, as in compound 10 in ) under inert atmospheres. Use stabilizing agents (e.g., triphosgene for cyclization) and minimize exposure to light/moisture. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds .
Q. How can computational tools resolve contradictions in crystallographic data or reaction outcomes?
- Methodology : Pair experimental data with computational models. For example, refine SHELXL outputs using molecular dynamics simulations to resolve disordered regions in crystal structures . For reaction contradictions, compare experimental yields with DFT-predicted energetics (e.g., why compound 3 in forms slower than its byproduct) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology : Monitor chiral centers via HPLC with chiral columns. Optimize asymmetric catalysis (e.g., chiral auxiliaries or metal-organic frameworks, as in ) to enhance stereoselectivity. Use microreactors for controlled mixing and temperature gradients to reduce racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
